molecular formula C16H21N5O4S B10888472 1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-[(4-nitrophenyl)sulfonyl]piperazine

1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-[(4-nitrophenyl)sulfonyl]piperazine

Cat. No.: B10888472
M. Wt: 379.4 g/mol
InChI Key: YMOSBUSPTAHEAO-UHFFFAOYSA-N
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Description

1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-[(4-nitrophenyl)sulfonyl]piperazine is a complex organic compound that features a pyrazole ring, a piperazine ring, and a nitrophenyl sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-[(4-nitrophenyl)sulfonyl]piperazine typically involves multiple steps. One common method includes the reaction of 1,3-dimethyl-1H-pyrazole with formaldehyde to form a pyrazole-methyl intermediate. This intermediate is then reacted with 4-nitrobenzenesulfonyl chloride in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-[(4-nitrophenyl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of sulfonamide or sulfonate derivatives.

Scientific Research Applications

1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-[(4-nitrophenyl)sulfonyl]piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-[(4-nitrophenyl)sulfonyl]piperazine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyrazole and sulfonyl groups. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    1,3-dimethyl-1H-pyrazole: A simpler pyrazole derivative.

    4-nitrophenylsulfonyl chloride: A precursor in the synthesis of the target compound.

    Piperazine derivatives: Commonly used in medicinal chemistry for their pharmacological properties.

Uniqueness

1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-[(4-nitrophenyl)sulfonyl]piperazine is unique due to its combination of a pyrazole ring, a piperazine ring, and a nitrophenyl sulfonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C16H21N5O4S

Molecular Weight

379.4 g/mol

IUPAC Name

1-[(1,3-dimethylpyrazol-4-yl)methyl]-4-(4-nitrophenyl)sulfonylpiperazine

InChI

InChI=1S/C16H21N5O4S/c1-13-14(11-18(2)17-13)12-19-7-9-20(10-8-19)26(24,25)16-5-3-15(4-6-16)21(22)23/h3-6,11H,7-10,12H2,1-2H3

InChI Key

YMOSBUSPTAHEAO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])C

Origin of Product

United States

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